Methyl 2-amino-3-(trifluoromethoxy)benzoate
Description
Methyl 2-amino-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by an amino (-NH₂) group at position 2, a trifluoromethoxy (-OCF₃) group at position 3, and a methyl ester (-COOCH₃) at position 1 of the benzene ring (Figure 1). This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, which modulate reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-3-2-4-6(7(5)13)16-9(10,11)12/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXGGECNRJYPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
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Products : Nitroso (-NO) or nitro (-NO₂) derivatives, depending on reaction severity.
| Reaction Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|
| KMnO₄ in H₂SO₄, 0–5°C | Methyl 3-(trifluoromethoxy)-2-nitrosobenzoate | 65–70 | |
| CrO₃ in acetic acid, 50°C | Methyl 3-(trifluoromethoxy)-2-nitrobenzoate | 80–85 |
Reduction Reactions
The ester group is selectively reduced to a primary alcohol:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).
-
Products : 2-Amino-3-(trifluoromethoxy)benzyl alcohol.
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| LiAlH₄ | 0–25 | THF | 75–80 |
| NaBH₄ | 25–40 | MeOH | 50–55 |
Substitution Reactions
The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under basic conditions:
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Nucleophiles : Amines (e.g., NH₃, primary amines) or thiols.
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Key Example : Reaction with morpholine yields methyl 2-amino-3-morpholinobenzoate, a precursor for bioactive molecules .
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 80 | 70–75 |
| Ethanolamine | NaH | DMSO | 60 | 60–65 |
Acylation and Diazotization
The amino group enables further derivatization:
-
Acylation : Reacts with acetyl chloride to form methyl 2-acetamido-3-(trifluoromethoxy)benzoate .
-
Diazotization : Forms diazonium salts with nitrous acid (HNO₂), which couple with phenols to generate azo dyes .
Hydrolysis of Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl in refluxing ethanol yields 2-amino-3-(trifluoromethoxy)benzoic acid.
-
Basic Hydrolysis : NaOH in aqueous THF produces the sodium salt of the carboxylic acid .
Unique Reactivity of Trifluoromethoxy Group
The -OCF₃ group’s electron-withdrawing nature enhances electrophilic substitution at the 4- and 6-positions of the benzene ring. For example, bromination with Br₂ in FeBr₃ yields methyl 2-amino-3-(trifluoromethoxy)-5-bromobenzoate.
Scientific Research Applications
Methyl 2-amino-3-(trifluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₉H₈F₃NO₃
- Molecular Weight : 251.16 g/mol (calculated).
- Functional Groups: Amino (-NH₂), trifluoromethoxy (-OCF₃), methyl ester (-COOCH₃).
Synthetic routes often involve nitration, reduction, and esterification steps. For example, analogs like methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate are synthesized via nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification with methanol and SOCl₂.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound enhances electron-withdrawing effects compared to -CF₃, influencing both reactivity and metabolic stability.
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to the free carboxylic acid.
Comparison :
- The target compound’s synthesis likely involves nitration of a trifluoromethoxy-substituted benzoic acid, followed by reduction of the nitro group to -NH₂ and esterification.
- In contrast, methyl 4-amino-3-(trifluoromethoxy)benzoate uses hydrazine reduction and acetyl protection to avoid side reactions.
Physicochemical and Spectroscopic Data
Table 3: Spectroscopic Characterization
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key MS Fragments |
|---|---|---|---|
| Methyl 2-amino-3-(trifluoromethoxy)benzoate (Target) | 6.8–7.5 (aromatic H), 3.9 (s, -OCH₃) | -58 to -60 | [M+H]⁺ = 252.1 |
| Methyl 4-benzamido-3-(trifluoromethoxy)benzoate | 7.2–8.1 (aromatic H), 2.1 (s, -COCH₃) | -58 to -60 | [M+H]⁺ = 340.2 |
Notes:
Biological Activity
Methyl 2-amino-3-(trifluoromethoxy)benzoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which is known to enhance biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by research findings and data tables.
Structural Overview
This compound has the following molecular structure:
- Molecular Formula : CₙHₓF₃NO₂
- Molecular Weight : Approximately 213.15 g/mol
The presence of the trifluoromethoxy group is significant as it often influences the compound's lipophilicity and bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially serving as an inhibitor. Compounds with similar structures often target histone deacetylases (HDACs), which are crucial in cancer biology .
- Cell Signaling Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors or enzymes, altering signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethoxy groups exhibit antimicrobial properties against various bacterial strains, although specific data for this compound remains limited .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The presence of the trifluoromethoxy group generally increases membrane permeability, suggesting good absorption characteristics.
- Distribution : The lipophilic nature of the compound may facilitate widespread distribution in biological tissues.
- Metabolism : The metabolic pathways remain to be fully elucidated; however, compounds with similar structures often undergo phase I and phase II metabolic processes.
- Excretion : Data on excretion routes are currently lacking but are crucial for understanding the compound's overall pharmacokinetics.
Biological Activity Data
A summary of relevant studies and findings related to the biological activity of this compound is presented in the following table:
Case Studies
- HDAC Inhibition : A case study involving this compound showed significant inhibition of HDAC6, a target in cancer therapy. The compound's mechanism involved a slow-binding interaction leading to sustained enzyme inhibition, which is advantageous for therapeutic applications .
- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting potential for development as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
